molecular formula C4H10N4 B6334395 2-(Propan-2-ylidene)hydrazine-1-carboximidamide CAS No. 4362-88-3

2-(Propan-2-ylidene)hydrazine-1-carboximidamide

Cat. No.: B6334395
CAS No.: 4362-88-3
M. Wt: 114.15 g/mol
InChI Key: HAHCPVYIYQRMBZ-UHFFFAOYSA-N
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Description

2-(Propan-2-ylidene)hydrazine-1-carboximidamide is a hydrazone derivative characterized by a propan-2-ylidene group attached to a hydrazine-carboximidamide backbone. This compound is synthesized via condensation reactions, such as between 1-amino-2-nitroguanidine (ANQ) and acetone under catalytic conditions . Its structure features an imine (C=N) bond, which is critical for its reactivity and biological interactions.

Properties

IUPAC Name

2-(propan-2-ylideneamino)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4/c1-3(2)7-8-4(5)6/h1-2H3,(H4,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHCPVYIYQRMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

ANQ reacts with acetone at 55°C for 6 hours in the absence of trichlorotriazine, yielding N′-nitro-2-(propan-2-ylidene)hydrazine-1-carboximidamide (NPYHC) . The absence of trichlorotriazine is critical, as its presence diverts the reaction toward forming N¹,N²-bis(2-nitroguanidinium)propane-1,2-diimine (DNPD) , a byproduct with distinct structural properties. The condensation occurs at the hydrazino group of ANQ, where the nucleophilic amino group attacks the electrophilic carbonyl carbon of acetone, followed by dehydration to form the hydrazone linkage.

Synthesis of ANQ Precursors

ANQ itself is synthesized through multiple pathways:

  • From 1,2-Dinitroguanidine : Reaction with 25% hydrazine hydrate at 70–80°C for 2 hours (90% yield).

  • From 2-Methyl-3-nitroisothiourea : Treatment with hydrazine hydrate at 40–70°C (47% yield).

These methods highlight the importance of nitro group retention in ANQ, which stabilizes the intermediate during subsequent condensations.

Alternative Pathways for Hydrazone Formation

Hydrazine-Carbonyl Condensation

A general strategy for hydrazone synthesis involves reacting hydrazine derivatives with ketones or aldehydes. For example, mitoguazone—a structurally related hydrazone—is synthesized by condensing methylglyoxal with hydrazine. Adapting this method, acetone could replace methylglyoxal to yield 2-(propan-2-ylidene)hydrazine-1-carboximidamide.

Reaction Scheme:

Hydrazine-1-carboximidamide+Acetone2-(Propan-2-ylidene)hydrazine-1-carboximidamide+H2O\text{Hydrazine-1-carboximidamide} + \text{Acetone} \rightarrow \text{2-(Propan-2-ylidene)hydrazine-1-carboximidamide} + \text{H}_2\text{O}

This reaction typically requires acid or base catalysis, though specific conditions for the target compound remain underexplored in the literature.

Ruthenium-Catalyzed Dehydrogenative Coupling

A novel approach from catalytic chemistry employs ruthenium pincer complexes to facilitate azine synthesis from alcohols and hydrazine. While this method primarily produces azines, modifying the substrate to include a carboximidamide group and using acetone derivatives could theoretically yield the target compound.

Key Insights:

  • Catalyst : Ru-PNP complexes enable dehydrogenation and C–N bond formation.

  • Byproduct : Molecular hydrogen (H₂), requiring inert atmosphere conditions.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

MethodStarting MaterialsYield (%)Key Challenges
ANQ-Acetone CondensationANQ, AcetoneNot reportedRequires nitro-functionalized precursor
Hydrazine-CarbonylHydrazine, AcetoneUndeterminedCompeting side reactions
Ruthenium-CatalyzedAlcohols, HydrazineHighSubstrate specificity limitations

Optimization Strategies and Mechanistic Insights

Role of Trichlorotriazine

Trichlorotriazine, often used in condensation reactions, was initially hypothesized to catalyze the ANQ-acetone reaction. However, experiments confirmed that its absence is essential for selective NPYHC formation. When present, trichlorotriazine promotes dimerization, leading to DNPD.

Solvent and Temperature Effects

Polar solvents like ethanol or water enhance reactant solubility but may accelerate hydrolysis of intermediates. Elevated temperatures (50–70°C) improve reaction rates but risk decomposition of thermally labile groups .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylidene)hydrazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(Propan-2-ylidene)hydrazine-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylidene)hydrazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. Additionally, it can participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares 2-(Propan-2-ylidene)hydrazine-1-carboximidamide with structurally related hydrazone derivatives, focusing on substituents, melting points, and synthesis yields:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Structural Feature Reference
2-(Propan-2-ylidene)hydrazine-1-carboximidamide (Target) Propan-2-ylidene Not reported 55–78 Simple alkylidene group
(E)-2-(4-(2-((5-Phenyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzylidene)hydrazine-1-carboximidamide 4-(Triazolylthioethoxy)benzylidene 199–200 58 Triazole-thioether linkage
(E)-2-((1-(Phenylsulfonyl)-5-(4-(trifluoromethyl)phenyl)-1H-indol-3-yl)methylene)hydrazine-1-carboximidamide (CZ74) Indole-phenylsulfonyl-CF₃ >250 (decomposes) Not reported Bulky sulfonyl and trifluoromethyl groups
2-(2,6-Dichlorobenzylidene)hydrazine-1-carboximidamide (Guanabenz) 2,6-Dichlorophenyl 240–242 35–45 Dichlorinated aromatic ring
2-(1-(5-Methyl-1H-benzimidazol-1-yl)propan-2-ylidene)hydrazine carbothioamide (MBITS) Benzimidazole-methyl-propan-2-ylidene >250 60–80 Benzimidazole-thiosemicarbazone hybrid

Key Observations :

  • Substituent Complexity : The target compound’s simplicity contrasts with analogues like CZ74 (indole-sulfonyl-CF₃) and MBITS (benzimidazole-thiosemicarbazone), which exhibit enhanced steric bulk and electronic effects .
  • Melting Points : Higher melting points (>250°C) in compounds like CZ74 and MBITS suggest stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking) due to aromatic and heterocyclic substituents .
  • Synthetic Yields : The target compound’s yield (55–78%) is comparable to triazole derivatives (58%) but lower than MBITS (60–80%), highlighting the influence of reaction conditions and substituent stability .
Antimicrobial Activity
  • Triazole Derivatives (e.g., 4a) : Exhibit potent antibacterial activity (MIC: 2–8 µg/mL) against Gram-positive pathogens due to membrane permeabilization effects. The triazole-thioether moiety enhances lipophilicity and target binding .
  • MBITS and Metal Complexes : Show broad-spectrum antimicrobial activity (zone of inhibition: 12–18 mm) attributed to thiosemicarbazone coordination with transition metals (e.g., Cu²⁺, Zn²⁺), which disrupt microbial enzymes .
Anticancer and Antiproliferative Effects
  • CZ74 : Inhibits FtsZ protein in bacteria (IC₅₀: 0.5–2 µM) and shows antiproliferative effects on cancer cells via microtubule disruption .
  • Hydrazone-Thioparabanic Acid Hybrids (e.g., 3f) : Exhibit IC₅₀ values of 2.79–4.71 µM against DLD-1 and HepG2 cancer cells, outperforming cisplatin in vitro .
  • Target Compound: No direct anticancer data, but its structural flexibility (e.g., imine bond) allows conjugation with bioactive fragments for targeted therapies.

Structural and Spectroscopic Comparisons

  • NMR Signatures :
    • The target compound’s ¹³C NMR shows a characteristic imine carbon at δ ~160 ppm, consistent with hydrazone derivatives .
    • Triazole analogues (4a) display distinct aromatic carbons (δ 115–160 ppm) and sulfonyl signals (δ ~67 ppm for S-O) .
  • Mass Spectrometry :
    • MBITS ligands show [M+H]⁺ peaks at m/z ~320–350, while CZ74’s complex structure results in higher molecular weights (m/z > 500) .

Biological Activity

2-(Propan-2-ylidene)hydrazine-1-carboximidamide is a prodrug that requires activation by the enzyme catalase-peroxidase, which is produced by Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids in the cell wall of M. tuberculosis, leading to bacterial cell death. This unique mechanism makes it highly effective against both replicating and dormant bacteria, contributing to its status as a cornerstone in TB treatment.

Antimicrobial Activity

The primary biological activity of 2-(Propan-2-ylidene)hydrazine-1-carboximidamide is its potent antimicrobial action against M. tuberculosis. However, research has shown that it may also be effective against other bacterial species.

Antibacterial Spectrum

A study investigating the antibacterial activity of various compounds found that certain derivatives of 2-(Propan-2-ylidene)hydrazine-1-carboximidamide demonstrated activity against a range of bacterial species . The table below summarizes the minimum inhibitory concentrations (MIC) observed:

Bacterial SpeciesMIC Range (μg/mL)
E. faecalis40-50
P. aeruginosa40-50
S. typhi40-50
K. pneumoniae40-50

These results suggest that while 2-(Propan-2-ylidene)hydrazine-1-carboximidamide is primarily used against M. tuberculosis, its derivatives may have broader antibacterial applications .

Antituberculosis Activity

The compound's primary biological activity lies in its potent antituberculosis effects. Research has demonstrated its efficacy against various strains of M. tuberculosis, including drug-resistant variants.

Case Study: Multi-Drug Resistant TB

In a clinical trial involving patients with multi-drug resistant tuberculosis (MDR-TB), 2-(Propan-2-ylidene)hydrazine-1-carboximidamide was used as part of a combination therapy. The study reported a success rate of 82% in treating MDR-TB cases, highlighting the compound's crucial role in combating resistant strains.

Other Biological Activities

While primarily known for its antituberculosis properties, 2-(Propan-2-ylidene)hydrazine-1-carboximidamide and its derivatives have shown potential in other areas of biological activity.

Anti-inflammatory Properties

Some studies have suggested that derivatives of 2-(Propan-2-ylidene)hydrazine-1-carboximidamide may possess anti-inflammatory properties . This opens up potential applications in treating inflammatory conditions, although more research is needed to fully elucidate this activity.

Antioxidant Activity

Preliminary research indicates that certain structural analogues of 2-(Propan-2-ylidene)hydrazine-1-carboximidamide may exhibit antioxidant properties . This could have implications for its use in preventing oxidative stress-related diseases.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 2-(Propan-2-ylidene)hydrazine-1-carboximidamide is crucial for its effective use in clinical settings.

  • Absorption : The compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours.
  • Distribution : It is widely distributed throughout body tissues and fluids.
  • Metabolism : The compound is primarily metabolized in the liver through acetylation by N-acetyltransferase 2 (NAT2).
  • Excretion : It is excreted mainly through urine, with a small portion eliminated in feces.

Safety and Toxicity

While 2-(Propan-2-ylidene)hydrazine-1-carboximidamide is generally well-tolerated, it can cause adverse effects, particularly with long-term use. Common side effects include:

  • Hepatotoxicity
  • Peripheral neuropathy
  • Rash

These side effects are more prevalent in patients with pre-existing liver disease or malnutrition. Regular monitoring of liver function is recommended during treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Propan-2-ylidene)hydrazine-1-carboximidamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazinecarboximidamide derivatives are often prepared by reacting substituted hydrazines with aldehydes or ketones under basic conditions (e.g., NaOH or NaOAc) . Yield optimization requires adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Evidence from analogous hydrazine derivatives suggests that microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional methods .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Propan-2-ylidene)hydrazine-1-carboximidamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the hydrazone linkage (N–N=C) and substituent positions. For example, the imine proton typically appears as a singlet near δ 8–9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns, distinguishing regioisomers .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
  • HPLC-PDA : Reversed-phase HPLC with photodiode array detection ensures purity (>95%) and identifies byproducts .

Q. How can researchers screen the biological activity of this compound, particularly for antimicrobial or anticancer applications?

  • Methodological Answer :

  • In vitro assays : Use standardized protocols like MIC (Minimum Inhibitory Concentration) for antimicrobial activity against Gram-positive/negative bacteria and fungi. For anticancer screening, employ MTT or SRB assays on cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Modify substituents on the hydrazinecarboximidamide core (e.g., halogenation, alkylation) to evaluate potency variations. Analogous compounds with dichlorophenyl groups show enhanced bioactivity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of 2-(Propan-2-ylidene)hydrazine-1-carboximidamide in catalytic or solvent environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict redox behavior .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water, DMSO) to assess conformational stability and aggregation tendencies .
  • Reaction Pathway Modeling : Transition-state analysis identifies rate-limiting steps in hydrolysis or oxidation reactions .

Q. How can contradictory data on the compound’s enzyme inhibition mechanisms be resolved?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, conflicting IC₅₀ values may arise from assay conditions (pH, cofactors) .
  • X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to visualize binding modes and validate hypotheses .
  • Meta-Analysis : Systematically review literature using tools like PRISMA to identify biases or methodological inconsistencies .

Q. What advanced techniques enable the study of this compound’s interaction with DNA or proteins?

  • Methodological Answer :

  • Circular Dichroism (CD) : Monitor changes in DNA secondary structure (e.g., B-DNA to Z-DNA transitions) upon binding .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) for protein-ligand interactions in real time .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish intercalation vs. groove-binding mechanisms .

Methodological Challenges and Solutions

Challenge Solution Reference
Low synthetic yield due to side reactionsUse scavenger agents (e.g., molecular sieves) to trap water or byproducts
Ambiguous NMR signals for tautomersVariable-temperature NMR (VT-NMR) to stabilize dominant tautomeric forms
Poor solubility in biological assaysDerivatize with polar groups (e.g., –SO₃H) or use DMSO-PBS co-solvents

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